10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]
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Overview
Description
10-phenyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9’-fluorene] is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which includes an acridine and fluorene moiety, along with a phenyl group and a dioxaborolane ring. The presence of the boron-containing dioxaborolane ring makes it particularly useful in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-phenyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9’-fluorene] typically involves multiple steps. One common method includes the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound by reacting acridine with fluorene under specific conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Formation of the Dioxaborolane Ring: The final step involves the introduction of the dioxaborolane ring. This is typically achieved by reacting the phenyl group with a boron-containing reagent such as pinacolborane under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-phenyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9’-fluorene] undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
10-phenyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9’-fluorene] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a catalyst in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 10-phenyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9’-fluorene] involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form stable complexes with various substrates, facilitating catalytic reactions. Additionally, the spiro structure allows for unique interactions with biological molecules, potentially influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the spiro acridine-fluorene moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of the spiro structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of the spiro structure.
Uniqueness
The uniqueness of 10-phenyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9’-fluorene] lies in its spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions in both chemical and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C37H32BNO2 |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[acridine-9,9'-fluorene] |
InChI |
InChI=1S/C37H32BNO2/c1-35(2)36(3,4)41-38(40-35)25-22-23-30-28(24-25)27-16-8-9-17-29(27)37(30)31-18-10-12-20-33(31)39(26-14-6-5-7-15-26)34-21-13-11-19-32(34)37/h5-24H,1-4H3 |
InChI Key |
ZLKDKUSSDMVHEG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C53)C6=CC=CC=C6N(C7=CC=CC=C47)C8=CC=CC=C8 |
Origin of Product |
United States |
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